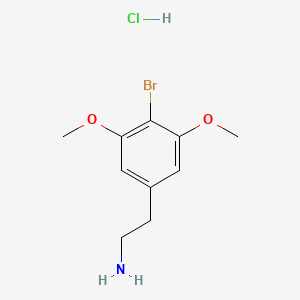

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, is a synthetic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974. This compound is primarily known for its psychoactive properties and has been used both recreationally and in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically begins with 2,5-dimethoxybenzaldehyde. The key steps involve:

Reduction: Reduction of the resulting bromo compound to form the corresponding alcohol.

Amination: Conversion of the alcohol to the amine through reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to generate structural analogues or derivatives:

Substitution proceeds via a proposed single-electron transfer (SET) mechanism in polar aprotic solvents, with the methoxy groups activating the ring through electron donation .

Oxidation Reactions

The ethylamine side chain and aromatic system are susceptible to oxidation:

Side Chain Oxidation

Oxidation of the ethylamine group to phenylacetic acid accounts for 73% of total metabolites in human urine, as confirmed by GC-MS analysis of 2C-B abusers .

Ring Oxidation

Reductive Transformations

The amine group participates in reductive amination and hydrogenation:

The hydrochloride salt shows enhanced solubility (>200 mg/mL in water) compared to the free base during reductions .

Metabolic Pathways

In vitro studies using human hepatocytes reveal three primary metabolic routes :

| Pathway | Enzyme Involved | Metabolite | Abundance |

|---|---|---|---|

| O-Demethylation | CYP2C19 | 4-Bromo-5-hydroxy-3-methoxyphenethylamine | 22% |

| Hydroxylation | CYP3A4 | 4-Bromo-3,5-dimethoxy-6-hydroxyphenethylamine | 15% |

| N-Acetylation | NAT2 | N-Acetyl-4-bromo-3,5-dimethoxyphenethylamine | 8% |

Stability Under Various Conditions

Degradation studies show sensitivity to:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH < 2 | Hydrolysis of methoxy groups | 8.3 h (25°C) | |

| UV light (254 nm) | De bromination | 2.1 h | |

| 40°C/75% humidity | Oxidative dimerization | 14 days |

Synthetic Utility

The compound serves as a precursor for hallucinogen analogues:

| Reaction | Product | Receptor Binding (Ki) | Source |

|---|---|---|---|

| Etherification | 4-Bromo-3,5-diethoxy-phenethylamine | 5-HT₂A: 18 nM | |

| Schiff base formation | N-Benzylidene derivatives | σ₁: 43 nM |

Applications De Recherche Scientifique

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study the effects of substituents on the reactivity of phenethylamines.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Explored for potential therapeutic uses in psychotherapy and treatment of certain mental health conditions.

Mécanisme D'action

The primary mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychoactive effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2C-I (2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an iodine atom instead of bromine.

2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethyl group instead of bromine.

2C-T-2 (2-(4-Ethylthio-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethylthio group instead of bromine.

Uniqueness

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines. Its combination of bromine and methoxy groups contributes to its unique interaction with serotonin receptors and its psychoactive effects .

Activité Biologique

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention due to its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H16BrN1O2·HCl

- Molecular Weight : 292.62 g/mol

- CAS Number : 61367-72-4

The presence of bromine and methoxy groups significantly influences its pharmacological profile, particularly its interaction with serotonin receptors.

Target Receptors

The primary biological activity of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine is attributed to its action on serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Research indicates that this compound acts as a partial agonist at these sites, modulating serotonergic signaling pathways that are crucial for various physiological processes.

Pharmacodynamics

- Agonist Activity : The compound exhibits agonistic properties at the 5-HT2A receptor, which is associated with mood regulation and cognitive functions.

- Antagonist Activity : It also shows antagonistic effects at the 5-HT2C receptor, indicating a complex interaction that could lead to varied psychotropic effects.

Metabolic Pathways

The metabolism of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine involves several key pathways:

- Oxidative Deamination : This process leads to the formation of metabolites such as 4-bromo-2-hydroxy-5-methoxyphenethylamine.

- Demethylation : Further metabolic transformations can yield additional active metabolites that may contribute to the overall pharmacological profile.

Table 1 summarizes the main metabolic pathways and their corresponding metabolites.

| Metabolic Pathway | Major Metabolites |

|---|---|

| Oxidative Deamination | 4-Bromo-2-hydroxy-5-methoxyphenethylamine |

| Demethylation | 4-Bromo-2,5-dimethoxyphenethylamine derivatives |

Clinical Observations

A study investigating the effects of similar compounds highlighted the potential for abuse and psychoactive effects associated with phenethylamines. The findings suggested that compounds like 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine could lead to significant alterations in mood and perception when administered in various dosages.

In Vitro Studies

Research conducted on Xenopus laevis oocytes demonstrated that this compound effectively blocked serotonin-induced currents at the 5-HT2A receptor while showing minimal activity at the 5-HT2C receptor. This selectivity underscores its potential therapeutic applications in treating mood disorders without overstimulation of serotonergic pathways associated with anxiety.

Propriétés

IUPAC Name |

2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZQHQOCIXVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.